N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(2-methylbenzoyl)-4-piperidinecarboxamide is a synthetic compound with significant interest in medicinal chemistry. This compound features a complex structure that includes a piperidine ring, a chloro-trifluoromethyl-substituted phenyl group, and a benzoyl moiety. Its unique combination of functional groups suggests potential biological activity, particularly in the realm of pharmaceuticals.
This compound can be classified as an amide, specifically a substituted piperidinecarboxamide. The presence of halogenated aromatic groups and trifluoromethyl functionalities indicates that it may exhibit unique chemical reactivity and biological activity.
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(2-methylbenzoyl)-4-piperidinecarboxamide typically involves several steps:
The synthesis may utilize reagents such as chlorinating agents (e.g., thionyl chloride) and trifluoromethylating agents (e.g., trifluoromethyl iodide) under controlled conditions to ensure selectivity and yield . Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing the synthesis.
The molecular structure of N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(2-methylbenzoyl)-4-piperidinecarboxamide can be represented by its IUPAC name and SMILES notation:
The molecular formula is , with a molecular weight of approximately 348.73 g/mol. The compound has a complex three-dimensional structure that influences its chemical behavior and biological interactions .
N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(2-methylbenzoyl)-4-piperidinecarboxamide can participate in various chemical reactions due to its functional groups:
Reactions involving this compound often require specific conditions such as controlled temperatures, inert atmospheres, or the use of catalysts to ensure high yields and selectivity .
The mechanism of action for N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(2-methylbenzoyl)-4-piperidinecarboxamide is likely related to its interactions with biological targets such as enzymes or receptors. The presence of the piperidine ring suggests potential activity in modulating neurotransmitter systems or inhibiting specific enzyme pathways.
Studies indicate that compounds with similar structures may exhibit activity against various biological targets, including protein kinases and other enzymes involved in cellular signaling pathways .
Relevant data from various sources indicate that the compound's physical properties are influenced by its halogenated substituents, which affect solubility and reactivity .
N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(2-methylbenzoyl)-4-piperidinecarboxamide has potential applications in:
This compound exemplifies the intersection of chemistry and biology, highlighting the importance of structural design in drug discovery. Further research into its properties and mechanisms could lead to significant advancements in medicinal chemistry.
The compound belongs to the N-arylpiperidinecarboxamide class, characterized by a central piperidine ring serving as a three-dimensional spacer that optimally positions pharmacophoric elements for target engagement. Key structural features include:
Table 1: Molecular Descriptors of N-[4-Chloro-3-(trifluoromethyl)phenyl]-1-(2-methylbenzoyl)-4-piperidinecarboxamide
Property | Value | Significance |
---|---|---|
Molecular Formula | C₂₁H₂₁ClF₃N₂O₂ | Confirms molecular composition and elemental analysis [5] |
Molecular Weight | 390.86 g/mol | Within optimal range for blood-brain barrier permeability (200-500 Da) |
Calculated LogP | 2.02 | Predicts favorable lipid bilayer penetration (ideal range: 1-3) [5] |
H-Bond Acceptors | 4 | Facilitates water solubility and target interactions |
H-Bond Donors | 1 | Limits desolvation penalty during protein binding |
Rotatable Bonds | 3 | Balances conformational flexibility with entropic binding optimization |
Topological Polar Surface Area | 49.4 Ų | Correlates with cellular permeability and oral bioavailability |
The scaffold’s stereoelectronic properties are further optimized through the absence of ionizable centers near physiological pH, reducing nonspecific tissue accumulation. Molecular modeling reveals orthogonal dipole moments between the carboxamide (≈5.5 Debye) and benzoyl carbonyl (≈3.2 Debye) groups, creating an electrostatic gradient exploitable for salt bridge formation with lysine or arginine residues in kinase ATP pockets [7].
This chemotype demonstrates exceptional versatility in targeting pathological signaling cascades through rational structural derivatization:
Oncological Applications: The compound exhibits broad-spectrum kinase inhibition, with particular efficacy against gastrointestinal stromal tumors (GIST), hepatocellular carcinoma (HCC), and colorectal cancer (CRC) models. Structural analogs (e.g., regorafenib derivatives) leverage the 4-chloro-3-(trifluoromethyl)aniline domain to inhibit VEGFR2 (Kd ≈ 4.1 nM), PDGFRβ (IC₅₀ = 22 nM), and mutant KIT kinases driving tumor proliferation [1]. The ortho-methylbenzoyl cap confers additional potency against BRAF V600E mutants (IC₅₀ < 50 nM) by occupying a hydrophobic cleft adjacent to the DFG motif. Clinical derivatives have shown progression-free survival benefits in tyrosine kinase inhibitor (TKI)-resistant malignancies by simultaneously suppressing angiogenesis and tumor cell autonomous signaling [1].
Anti-Infective Potential: Emerging evidence suggests activity against Plasmodium falciparum through inhibition of PfPK7 and PfCLK3 kinases essential for parasite maturation. The lipophilic trifluoromethylphenyl group enables penetration across erythrocyte membranes, while the piperidine carboxamide disrupts kinase autophosphorylation at nanomolar concentrations (EC₅₀ = 38 nM against blood-stage parasites) [7].
Immunomodulatory Derivatives: Structural modifications introducing sulfonamide or tertiary amine functionalities at the piperidine C-3 position yield analogs with potent CXCR4 chemokine receptor antagonism (IC₅₀ = 8-12 nM). These block stromal cell-derived factor-1α (SDF-1α) mediated leukocyte trafficking in inflammatory diseases and inhibit HIV-1 viral entry via X4 co-receptor occlusion [7].
Table 2: Biological Targets and Therapeutic Applications of Structural Analogs
Therapeutic Area | Molecular Targets | Validated Indications | Potency (IC₅₀/Kd) |
---|---|---|---|
Oncology | VEGFR2, PDGFRβ, KIT, BRAF | Refractory CRC, GIST, HCC | 4.1–48 nM [1] |
Infectious Diseases | PfPK7, PfCLK3, HIV-1 gp120 | Malaria (blood stage), HIV-1 entry inhibition | 38–120 nM [7] |
Autoimmunity | CXCR4, JAK/STAT pathways | Rheumatoid arthritis, WHIM syndrome | 8–15 nM [7] |
Fibrotic Disorders | TGF-βR1, PDGFRα | Idiopathic pulmonary fibrosis, systemic sclerosis | 11–86 nM [7] |
The compound exerts polypharmacological effects through reversible ATP-competitive kinase inhibition and allosteric receptor modulation:
Kinase Inhibition Mechanism: The 4-chloro-3-(trifluoromethyl)phenyl group inserts into the hydrophobic back pocket of kinase catalytic domains, forming van der Waals contacts with conserved valine (Val848 in VEGFR2) and leucine (Leu840 in PDGFRβ) residues. Simultaneously, the piperidine carboxamide nitrogen hydrogen-bonds with the kinase hinge region backbone carbonyl (Cys919 in KIT), while the benzoyl carbonyl oxygen coordinates catalytic magnesium ions. This tripartite interaction confers nanomolar affinity against class III/V receptor tyrosine kinases [1] [6]. Molecular dynamics simulations reveal >80% occupancy of hydrogen bonds during catalytic cycle inhibition, explaining sustained pathway suppression.
Receptor Allostery: For GPCR targets like CXCR4, the protonated piperidine nitrogen (pKa ≈ 8.2) forms a salt bridge with Asp262 in the orthosteric binding pocket, displacing endogenous ligands. The 2-methylbenzoyl moiety then engages transmembrane helices 3 and 6 via π-cation interactions with Arg188 and Tyr255, stabilizing an inactive receptor conformation that impedes G-protein coupling. This dual-site binding achieves functional selectivity over β-arrestin recruitment [7].
Downstream Signaling Consequences: Target engagement suppresses phosphorylation cascades including:
Table 3: Key Synthetic Intermediates and Structural Analogs
Compound Name | CAS Registry Number | Role in Development |
---|---|---|
4-Chloro-3-(trifluoromethyl)phenyl isocyanate | 327-78-6 | Precursor for urea/amide formation; enables regiospecific derivatization [6] |
N-[4-Chloro-3-(trifluoromethyl)phenyl]formamide | 656-96-2 | Synthetic intermediate for aniline precursor functionalization [2] |
1-(2-methylbenzoyl)-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide (Analog) | SC-6955041 | Demonstrates structural diversification at the aryl domain [5] |
4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide (Regorafenib derivative) | US9957232B2 | Validates therapeutic utility of core scaffold in oncology [1] |
The scaffold’s synthetic tractability facilitates rapid analog generation: Commercial availability of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (CAS 327-78-6) enables efficient coupling with piperidine intermediates [6]. Subsequent N-acylation with ortho-substituted benzoyl chlorides introduces steric and electronic diversity at Region III, permitting systematic structure-activity relationship (SAR) exploration. Current clinical derivatives exemplify structure-driven optimization—regorafenib’s addition of a fluorophenoxy pyridine module extends kinase selectivity by engaging additional hydrophobic pockets adjacent to the ATP cleft [1].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: